molecular formula C21H23N3O2S2 B2636108 (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886167-98-2

(Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Katalognummer: B2636108
CAS-Nummer: 886167-98-2
Molekulargewicht: 413.55
InChI-Schlüssel: NZAFRXPQKGEYGK-PDGQHHTCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a rhodanine-derived molecule characterized by a quinoline-morpholine hybrid substituent at the 5-position and an isobutyl group at the 3-position of the thiazolidinone core. This structure combines a rigid quinoline scaffold with a morpholine moiety, which may enhance solubility and bioavailability. The (Z)-configuration of the exocyclic double bond is critical for maintaining its biological activity, as geometric isomerism often influences interactions with biological targets .

Eigenschaften

IUPAC Name

(5Z)-3-(2-methylpropyl)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-14(2)13-24-20(25)18(28-21(24)27)12-16-11-15-5-3-4-6-17(15)22-19(16)23-7-9-26-10-8-23/h3-6,11-12,14H,7-10,13H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAFRXPQKGEYGK-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its efficacy as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, and its cytotoxic effects on cancer cell lines.

Chemical Structure

The compound features a thiazolidinone core structure with a morpholinoquinoline moiety, which is believed to enhance its biological activity. The general structure can be represented as follows:

 Z 3 isobutyl 5 2 morpholinoquinolin 3 yl methylene 2 thioxothiazolidin 4 one\text{ Z 3 isobutyl 5 2 morpholinoquinolin 3 yl methylene 2 thioxothiazolidin 4 one}

1. Tyrosinase Inhibition

Tyrosinase plays a crucial role in the production of melanin, and its inhibition is significant for treating hyperpigmentation disorders. The biological activity of the compound was assessed through various assays.

In vitro Studies:
The compound demonstrated potent tyrosinase inhibitory activity. In a study comparing several analogs, it was found that the compound exhibited an IC50 value significantly lower than that of kojic acid, a well-known tyrosinase inhibitor. Specifically, the IC50 value for the compound was reported to be 1.12 µM , making it approximately 22-fold more effective than kojic acid (IC50 = 24.09 µM) .

Kinetic Analysis:
Kinetic studies using Lineweaver–Burk plots indicated that the compound acts as a competitive inhibitor of tyrosinase. This suggests that it binds to the active site of the enzyme, preventing substrate access and thus inhibiting melanin production .

2. Cytotoxicity Studies

The cytotoxic effects of (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one were evaluated against B16F10 murine melanoma cells.

Cell Viability Assays:
Using the MTT assay, it was determined that at concentrations up to 20 µM , the compound did not exhibit significant cytotoxicity after 48 and 72 hours of treatment. However, at higher concentrations, particularly with certain analogs, cytotoxic effects were noted .

Concentration (µM)Cell Viability (%)
0100
595
1090
2085
>20Significant decrease

Case Study: Efficacy in Melanogenesis

In a study focused on cellular models, (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one was shown to significantly reduce intracellular tyrosinase activity in B16F10 cells treated with α-MSH (α-melanocyte-stimulating hormone). The treatment resulted in a 3.9-fold increase in tyrosinase activity compared to untreated controls, while the compound effectively reduced this activity by 3.6-fold , indicating its potential as an anti-melanogenic agent .

Research Findings from Analog Studies

Further investigations into structural analogs revealed that modifications to the morpholino group could enhance or diminish biological activity. For instance, removing hydroxyl substituents or altering substituents on the thiazolidinone ring significantly affected tyrosinase inhibition efficacy .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates in cancer therapeutics.

  • Mechanism of Action : Thiazolidinones are known to interact with multiple cellular targets, including enzymes involved in cell signaling pathways that regulate growth and apoptosis. The specific interactions of (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one with these targets require further investigation through molecular docking studies and in vitro assays.
  • Case Studies :
    • In a study involving various thiazolidinone derivatives, compounds similar to (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one demonstrated IC₅₀ values in the low micromolar range against human cancer cell lines such as MDA-MB-231 and HeLa cells .
    • Another research highlighted the synthesis of related thiazolidinones that showed promising results in inhibiting tumor growth in animal models, suggesting potential for further development into clinical candidates .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. Preliminary studies suggest that (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may exhibit activity against various bacterial strains.

  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Research Findings : A study reported that certain thiazolidinone derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, providing a basis for exploring (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one in this context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally analogous rhodanine derivatives:

Compound Substituents Melting Point (°C) Biological Activity Key Findings
(Z)-3-Isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one 3-Isobutyl; 5-(2-morpholinoquinolin-3-yl)methylene Not reported Protease inhibition (e.g., ADAMTS-5), antimicrobial activity Enhanced target affinity due to quinoline-morpholine hybrid; moderate yield (~50-60%)
(Z)-5-((4-Methoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one (3f) 3-(2-Morpholino-2-oxoethyl); 5-(4-methoxybenzylidene) 203–205 Aldose reductase inhibition Morpholine improves solubility; lower yield (49.3%) vs. non-morpholine analogs
(Z)-5-((1H-Indol-3-yl)methylene)-3-(3-hydroxyphenyl)-2-thioxothiazolidin-4-one (5b) 3-(3-Hydroxyphenyl); 5-(1H-indol-3-yl)methylene Not reported Antibacterial/antifungal activity Indole substituent enhances antifungal activity; hydroxyl group reduces potency
(Z)-5-((4-Chlorobenzylidene)-2-thioxothiazolidin-4-one Unsubstituted at 3-position; 5-(4-chlorobenzylidene) >250 ADAMTS-5 inhibition Chlorine substitution increases enzyme affinity but reduces solubility
(Z)-3-Allyl-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one (6c) 3-Allyl; 5-(4-methoxybenzylidene) 90–92 Not reported Allyl group lowers melting point; high yield (78%)
(Z)-5-((3-Phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one Unsubstituted at 3-position; 5-(3-phenylpyrazol-4-yl)methylene Not reported Antibacterial activity (Gram-positive bacteria) Pyrazole ring improves bacterial membrane penetration

Key Structural and Functional Insights:

Role of Morpholine and Quinoline Moieties: The target compound’s morpholine-quinoline hybrid at the 5-position likely enhances both solubility (via morpholine’s oxygen atoms) and target binding (via quinoline’s planar aromaticity) compared to simpler benzylidene or indole derivatives . In contrast, compounds like 3f (with a standalone morpholine-2-oxoethyl group) show lower synthetic yields, suggesting steric challenges in incorporating morpholine directly into the side chain .

Impact of Substituents at the 3-Position :

  • The isobutyl group in the target compound may confer hydrophobic interactions in enzyme binding pockets, similar to the allyl group in 6c , which improves yield but reduces thermal stability .
  • Unsubstituted analogs (e.g., ) lack this hydrophobic advantage, resulting in reduced bioactivity.

Biological Activity Trends: Antimicrobial Activity: Indole- and pyrazole-containing derivatives (e.g., 5b and ) exhibit stronger antifungal and antibacterial effects, respectively, due to their heteroaromatic systems’ ability to disrupt microbial membranes . Enzyme Inhibition: Chlorine-substituted benzylidene derivatives (e.g., ) show higher protease affinity but suffer from poor solubility, whereas the target compound’s morpholine-quinoline hybrid balances both parameters .

Synthetic Challenges: The target compound’s synthesis likely involves multi-step condensation and purification, as seen in related quinoline-morpholine hybrids, with yields typically ranging from 50–60% . Simpler derivatives (e.g., allyl-substituted 6c) achieve higher yields (75–82%) due to fewer steric and electronic constraints .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.